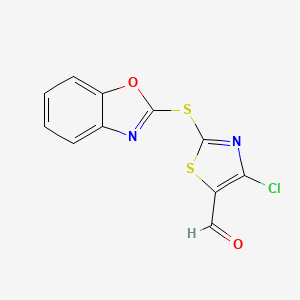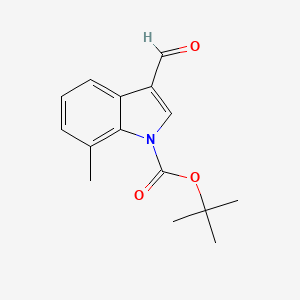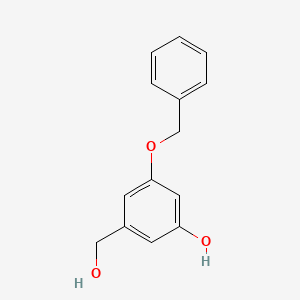
3-(Benzyloxy)-5-(hydroxymethyl)phenol
Overview
Description
“3-(Benzyloxy)-5-(hydroxymethyl)phenol” is a chemical compound. It is a type of phenolic compound . Phenolic compounds are known for their antioxidant properties .
Synthesis Analysis
The synthesis of phenolic compounds like “3-(Benzyloxy)-5-(hydroxymethyl)phenol” can be achieved through various methods. One such method involves the protodeboronation of pinacol boronic esters . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .Molecular Structure Analysis
The molecular formula of “3-(Benzyloxy)-5-(hydroxymethyl)phenol” is C14H14O3 . The molecular weight is 230.26 .Chemical Reactions Analysis
Phenolic compounds like “3-(Benzyloxy)-5-(hydroxymethyl)phenol” are very reactive towards electrophilic aromatic substitution . They can also undergo oxidation to form quinones .Scientific Research Applications
Application in Hydroxylation and Synthesis
Enhanced Hydroxylation Activity : The P450 BM-3 mutant F87V demonstrated increased activity towards aromatic and phenolic compounds, including 2-(benzyloxy)phenol. This mutant catalyzed the regioselective hydroxylation of various phenolic compounds, offering potential applications in the synthesis of hydroquinone derivatives from phenolic compounds (Sulistyaningdyah et al., 2005).
Synthesis of 5-Hydroxy and 5-Benzyloxy Derivatives : A study explored the synthesis of 5-hydroxy and 5-benzyloxy analogs of the drug propafenone, indicating potential in pharmacological activity research and MDR-modulating activity. The synthesis process involved selective reduction and subsequent cleavage of the benzyl group, leading to phenol derivatives (Chiba et al., 1997).
Benzoxazine Synthesis from Phloretic Acid : Phloretic acid, a naturally occurring phenolic compound, was explored for its reactivity with benzoxazine ring formation, emphasizing the potential of renewable phenolic acids in materials science applications. This approach is a sustainable alternative to traditional phenol sources for benzoxazine synthesis (Trejo-Machin et al., 2017).
Antioxidant Activity of Phenolic Acids : A study on the antioxidant activities of phenolic acids highlighted the enhancement of antioxidant activities through methoxyl and phenolic hydroxyl groups. This research is significant for understanding the antioxidant mechanisms and designing potent antioxidants in food and pharmaceutical industries (Chen et al., 2020).
Catalytic and Oxidative Applications
Catalytic Hydroxylation of Benzene : Research on the hydroxylation of benzene to phenol using a dual-catalysis system demonstrated significant activity for reductant-free aerobic oxidation, providing an environmentally friendly and efficient pathway for phenol production from benzene (Long et al., 2014).
Photocatalytic Benzene Hydroxylation : Fe-based metal–organic frameworks were found effective for selective photocatalytic benzene hydroxylation to phenol under visible light, using hydrogen peroxide as an oxidant. This represents a significant advancement in green chemistry for phenol production (Wang et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(hydroxymethyl)-5-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-9-12-6-13(16)8-14(7-12)17-10-11-4-2-1-3-5-11/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTWAUDUQUGENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-(hydroxymethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



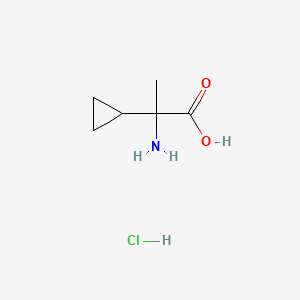
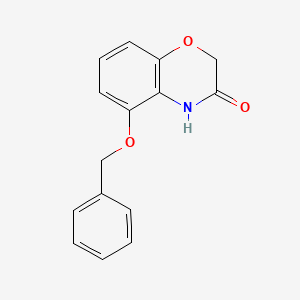
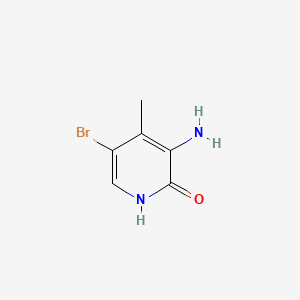
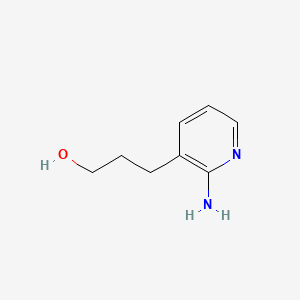
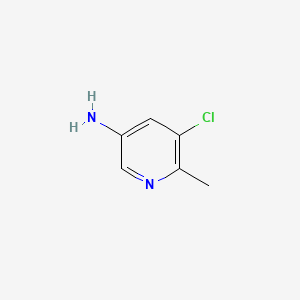
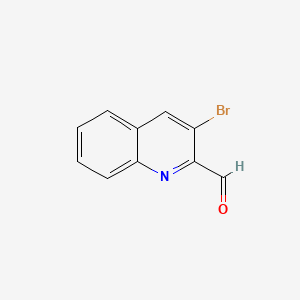
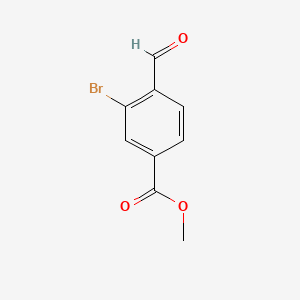
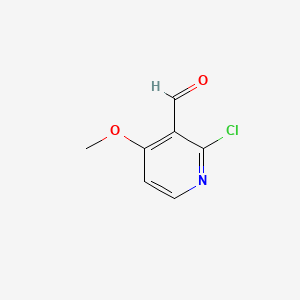
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)
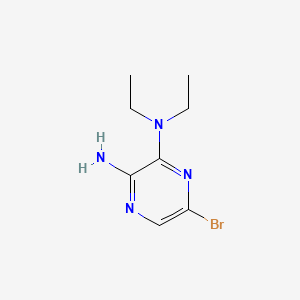
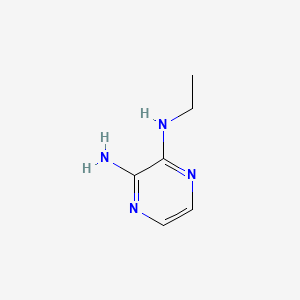
![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)
